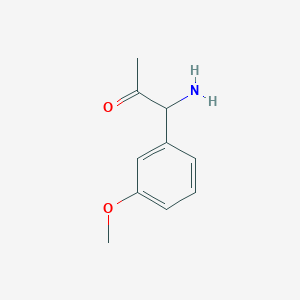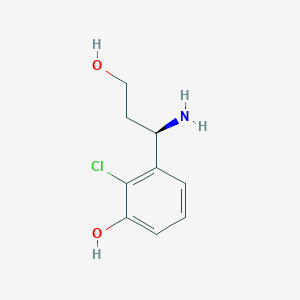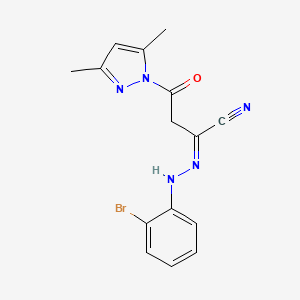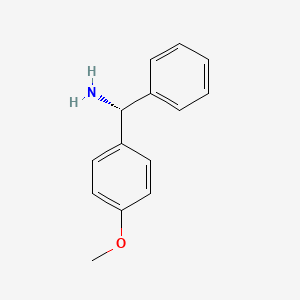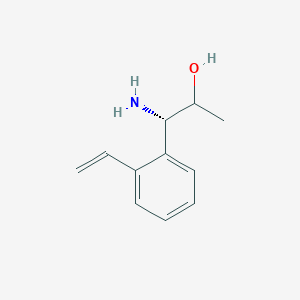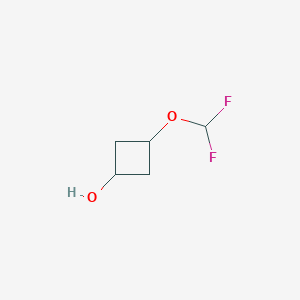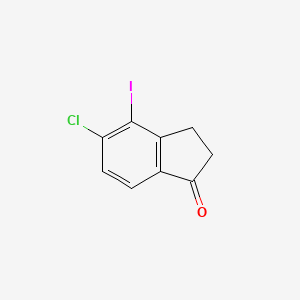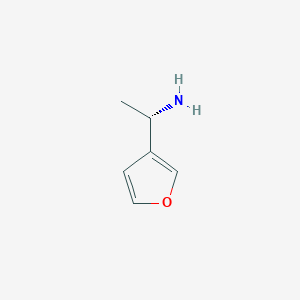
1,2,3,4-Tetra-O-acetyl-A-D-galacturonic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetra-O-acetyl-A-D-galacturonic acid methyl ester is a derivative of galacturonic acid, which is a key component of pectin, a polysaccharide found in plant cell walls. This compound is often used in organic synthesis and carbohydrate chemistry due to its protective acetyl groups and ester functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetra-O-acetyl-A-D-galacturonic acid methyl ester typically involves the acetylation of galacturonic acid methyl ester. The process begins with the preparation of galacturonic acid methyl ester from D-galacturonic acid. This is followed by acetylation using acetic anhydride in the presence of a catalyst such as pyridine .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the acetylation process.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetra-O-acetyl-A-D-galacturonic acid methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester and acetyl groups can be hydrolyzed under acidic or basic conditions to yield galacturonic acid and acetic acid.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Substitution: The acetyl groups can be substituted with other functional groups using nucleophilic reagents.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Hydrolysis: Galacturonic acid and acetic acid.
Oxidation: Aldehydes or carboxylic acids.
Substitution: Derivatives with new functional groups replacing the acetyl groups.
Scientific Research Applications
1,2,3,4-Tetra-O-acetyl-A-D-galacturonic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug for targeted therapy.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetra-O-acetyl-A-D-galacturonic acid methyl ester involves its hydrolysis and subsequent interaction with biological molecules. The acetyl groups protect the molecule during transport and are removed enzymatically or chemically at the target site, releasing the active galacturonic acid. This compound can interact with enzymes involved in carbohydrate metabolism, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose
- Acetobromo-alpha-D-glucuronic acid methyl ester
- Methyl 1,2,3,4-tetra-O-acetyl-beta-D-glucuronate
Uniqueness
1,2,3,4-Tetra-O-acetyl-A-D-galacturonic acid methyl ester is unique due to its specific acetylation pattern and the presence of the galacturonic acid backbone. This structure provides distinct reactivity and functionality compared to similar compounds, making it valuable in specific synthetic and research applications .
Properties
Molecular Formula |
C15H20O11 |
|---|---|
Molecular Weight |
376.31 g/mol |
IUPAC Name |
methyl (2S,3R,4S,5R,6R)-3,4,5,6-tetraacetyloxyoxane-2-carboxylate |
InChI |
InChI=1S/C15H20O11/c1-6(16)22-10-11(23-7(2)17)13(24-8(3)18)15(25-9(4)19)26-12(10)14(20)21-5/h10-13,15H,1-5H3/t10-,11+,12+,13-,15+/m1/s1 |
InChI Key |
DPOQCELSZBSZGX-KDBYPZKRSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H]([C@H](O[C@@H]([C@@H]1OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,2S)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13054547.png)
![methyl 3-[[(E)-3-hydroxy-2-(phenylcarbamoyl)but-2-enylidene]amino]thiophene-2-carboxylate](/img/structure/B13054550.png)
